molecular formula C10H12INO3S B4230258 N-cyclopropyl-3-iodo-4-methoxybenzenesulfonamide

N-cyclopropyl-3-iodo-4-methoxybenzenesulfonamide

Cat. No.: B4230258
M. Wt: 353.18 g/mol
InChI Key: GYMGEBLGQCQQOO-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-iodo-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclopropyl group, an iodine atom, and a methoxy group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-iodo-4-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the iodination of 4-methoxybenzenesulfonamide, followed by the introduction of the cyclopropyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-3-iodo-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Catalysts like palladium or nickel are often used in the presence of appropriate ligands and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Chemistry: N-cyclopropyl-3-iodo-4-methoxybenzenesulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology and Medicine: In biological research, this compound may be investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its sulfonamide group is known for its antibacterial properties, making it a candidate for antimicrobial drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-iodo-4-methoxybenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and exert its effects. The cyclopropyl and methoxy groups may enhance its binding affinity and selectivity for specific molecular targets.

Comparison with Similar Compounds

  • N-cyclopropyl-3-iodo-4-methylbenzenesulfonamide
  • N-cyclopropyl-3-iodo-4-ethoxybenzenesulfonamide
  • N-cyclopropyl-3-bromo-4-methoxybenzenesulfonamide

Comparison: N-cyclopropyl-3-iodo-4-methoxybenzenesulfonamide is unique due to the presence of the iodine atom and the methoxy group. These functional groups confer distinct reactivity and properties compared to similar compounds. For example, the iodine atom can participate in specific substitution and coupling reactions that may not be possible with bromine or chlorine analogs. The methoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications.

Properties

IUPAC Name

N-cyclopropyl-3-iodo-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO3S/c1-15-10-5-4-8(6-9(10)11)16(13,14)12-7-2-3-7/h4-7,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMGEBLGQCQQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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